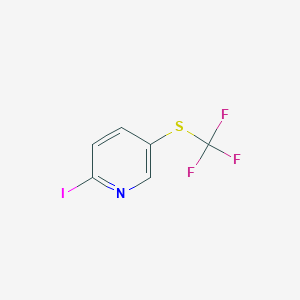

2-Iodo-5-(trifluoromethylthio)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-(trifluoromethylsulfanyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INS/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYATXSJMKHWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1SC(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Studies

Comprehensive Carbon-Iodine Bond Functionalization

The carbon-iodine (C-I) bond in 2-Iodo-5-(trifluoromethylthio)pyridine is the molecule's most reactive site for transformations. The high polarizability and relative weakness of the C-I bond, combined with the electron-deficient nature of the pyridine (B92270) ring, make the iodine atom an excellent leaving group. This facilitates a wide array of functionalization reactions, including palladium-catalyzed cross-couplings, halogen-metal exchanges, and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond towards oxidative addition to Pd(0) catalysts, the first step in most cross-coupling catalytic cycles. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds by reacting an organohalide with an organoboron compound. This compound readily participates in this reaction, coupling with various aryl and heteroaryl boronic acids or their corresponding esters. The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], in the presence of a base. nih.gov The choice of base and solvent is crucial for success, with combinations like potassium carbonate in toluene/DMF mixtures often providing good results. While 2-pyridyl boronates can be prone to instability and protodeboronation, the use of the more reactive 2-iodopyridine (B156620) substrate helps to drive the reaction to completion. researchgate.netrsc.org

| Coupling Partner (Boronic Acid/Ester) | Catalyst System | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Phenyl-5-(trifluoromethylthio)pyridine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)-5-(trifluoromethylthio)pyridine |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-(Thiophen-2-yl)-5-(trifluoromethylthio)pyridine |

| Pyrimidine-5-boronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 2-(Pyrimidin-5-yl)-5-(trifluoromethylthio)pyridine |

Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound. The examples are illustrative of typical protocols for this class of substrate.

Heck and Sonogashira Coupling for Olefin/Alkyne Introduction

The introduction of unsaturated moieties, such as olefins and alkynes, can be achieved via Heck and Sonogashira couplings, respectively.

The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene.

The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds by reacting this compound with a terminal alkyne. libretexts.orgwikipedia.org The reaction is traditionally catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst, typically copper(I) iodide (CuI), and an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orgorganic-chemistry.org This C-C bond formation is tolerant of a wide range of functional groups and proceeds under mild conditions. wikipedia.org

| Terminal Alkyne | Catalyst System | Co-catalyst | Base | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 2-(Phenylethynyl)-5-(trifluoromethylthio)pyridine |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | 2-((Trimethylsilyl)ethynyl)-5-(trifluoromethylthio)pyridine |

| 1-Heptyne | Pd(dppf)Cl₂ | CuI | Piperidine | 2-(Hept-1-yn-1-yl)-5-(trifluoromethylthio)pyridine |

| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | 3-(5-(Trifluoromethylthio)pyridin-2-yl)prop-2-yn-1-ol |

Table 2: Illustrative conditions for the Sonogashira coupling of this compound with various terminal alkynes.

Buchwald-Hartwig Amination Analogues and Other C-N/C-O Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org Given its high reactivity, the C-I bond of this compound is an ideal electrophilic partner for this transformation. The reaction allows for the coupling of a diverse range of primary and secondary amines, including anilines and aliphatic amines, using a palladium precursor and a specialized phosphine (B1218219) ligand. libretexts.orgorganic-chemistry.org The choice of ligand is critical and has evolved through several "generations" to accommodate a wider scope of substrates under milder conditions. wikipedia.org

The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) center, followed by coordination of the amine, deprotonation by a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide), and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. libretexts.org Analogous reactions can be used to form C-O and C-S bonds by coupling with alcohols or thiols. wikipedia.org

| Amine/Alcohol | Catalyst System | Base | Product |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 4-(5-(Trifluoromethylthio)pyridin-2-yl)morpholine |

| Aniline | Pd(OAc)₂ / BrettPhos | K₂CO₃ | N-Phenyl-5-(trifluoromethylthio)pyridin-2-amine |

| Benzylamine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | N-Benzyl-5-(trifluoromethylthio)pyridin-2-amine |

| Phenol | Pd₂(dba)₃ / DavePhos | K₃PO₄ | 2-Phenoxy-5-(trifluoromethylthio)pyridine |

Table 3: Representative conditions for Buchwald-Hartwig C-N and C-O coupling reactions involving this compound.

Halogen-Metal Exchange Reactions and Subsequent Derivatization

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org The C-I bond of this compound is particularly susceptible to this transformation, which typically occurs rapidly at low temperatures. wikipedia.org The reaction is most often performed using an alkyllithium reagent, such as n-butyllithium or sec-butyllithium. The exchange process follows the reactivity trend I > Br > Cl, allowing for selective exchange at the iodine-bearing position. wikipedia.org

This reaction generates a potent nucleophile, 2-lithio-5-(trifluoromethylthio)pyridine, in situ. This intermediate is not isolated but is immediately treated with an electrophile to form a new, functionalized pyridine derivative. This two-step sequence provides access to a wide variety of compounds that are not easily accessible through other means.

| Reagent | Electrophile (E⁺) | Resulting Product |

| n-Butyllithium | Dimethylformamide (DMF) | 5-(Trifluoromethylthio)picolinaldehyde |

| n-Butyllithium | Carbon dioxide (CO₂) | 5-(Trifluoromethylthio)picolinic acid |

| n-Butyllithium | Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)-5-(trifluoromethylthio)pyridine |

| Isopropylmagnesium chloride | Iodine (I₂) | This compound (no net reaction) |

Table 4: Examples of derivatization following halogen-metal exchange on this compound.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This pathway is generally favored for electron-deficient aromatic systems. libretexts.org The pyridine ring is inherently electron-deficient, and this effect is enhanced by the electron-withdrawing trifluoromethylthio group. Nucleophilic attack is strongly favored at the 2- and 4-positions because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing stabilization. nih.govvaia.com

For this compound, an SNAr reaction can occur where a strong nucleophile attacks the C-2 position, displacing the iodide ion. This reaction typically requires forcing conditions, such as high temperatures, but can be a viable pathway for introducing strong nucleophiles like alkoxides or amides. The mechanism involves an initial addition of the nucleophile to form a tetrahedral intermediate, followed by the elimination of the iodide leaving group to restore the aromaticity of the pyridine ring. libretexts.orgyoutube.com

Reactivity Profile of the Trifluoromethylthio Moiety

The trifluoromethylthio group is a key determinant of the molecule's properties, known for enhancing metabolic stability and lipophilicity in pharmaceutical compounds . Its influence extends to the fundamental chemical reactivity of the entire molecule.

The sulfur atom in the trifluoromethylthio group is susceptible to oxidation. Under specific conditions, it can be oxidized to form the corresponding sulfoxide (B87167) (-S(O)CF₃) and sulfone (-S(O)₂CF₃) derivatives . These transformations are significant as they introduce new functional groups with different electronic and steric properties, further expanding the molecular diversity accessible from the parent compound. While specific studies on this compound are not prevalent, general methods for the oxidation of aryl trifluoromethyl sulfides are well-established and applicable.

| Transformation | Typical Reagents | Product |

| Oxidation to Sulfoxide | m-Chloroperoxybenzoic acid (mCPBA), Hydrogen Peroxide (H₂O₂) | 2-Iodo-5-(trifluoromethylsulfinyl)pyridine |

| Oxidation to Sulfone | Potassium permanganate (B83412) (KMnO₄), Excess mCPBA | 2-Iodo-5-(trifluoromethylsulfonyl)pyridine |

This table presents plausible transformations based on general reactivity; specific experimental data for this compound may vary.

The potential for the sulfur atom to act as a coordination site for metal ligands is less explored compared to the pyridine nitrogen. Generally, the high electronegativity of the CF₃ group reduces the electron-donating ability of the adjacent sulfur atom, making it a weak ligand for most metals. However, coordination chemistry involving related phosphinoylmethyl pyridine N-oxides with trifluoromethyl groups has been studied, indicating that complex formation is possible, albeit often through other donor atoms in the molecule rsc.orgnih.gov.

The -SCF₃ group exerts a powerful electron-withdrawing effect on the pyridine ring, a consequence of both its inductive (-I) and resonance (-M) effects. This has several profound implications for the ring's reactivity:

Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density across the aromatic system makes electrophilic attack significantly more difficult compared to unsubstituted pyridine.

Activation towards Nucleophilic Aromatic Substitution: The positions ortho and para to the -SCF₃ group (C6 and C2/C4) are rendered more electrophilic and thus more susceptible to attack by nucleophiles. In this molecule, the C2 position is already substituted with iodine, making the C4 and C6 positions primary sites for potential nucleophilic attack on a C-H bond or for facilitating reactions at the C2-iodo position.

Increased Acidity of Ring Protons: The electron-withdrawing nature of the -SCF₃ group increases the acidity of the C-H protons on the pyridine ring, facilitating their removal by a strong base in metalation or directed functionalization reactions.

Studies on Fe-pyridinophane complexes have demonstrated that substituents on the pyridine ring provide a regulatory handle on the electronic properties of the metal center, which in turn controls catalytic activity. Electron-withdrawing groups on the pyridine ring make the associated metal complexes more easily reduced nih.govrsc.org. This principle suggests that the -SCF₃ group in this compound would significantly influence the redox potential and reactivity in any derived organometallic complexes.

Electrophilic and Nucleophilic Reactivity of the Pyridine Nucleus

The reactivity of the pyridine core is a balance between its inherent electron-deficient character and the directing effects of the iodo and trifluoromethylthio substituents.

The functionalization of the remaining C-H bonds at the C3, C4, and C6 positions is a key strategy for elaborating the molecular scaffold. The regioselectivity of these reactions is governed by the electronic and steric landscape of the substrate.

C3-Position: This position is adjacent to the iodine at C2 and meta to the -SCF₃ group at C5. Directing group strategies are often required for functionalizing this position in pyridines nih.gov. Recent advances have enabled directing group-free meta-C-H functionalization, which could potentially be applied nih.gov.

C4-Position: This position is meta to the C2-iodo group and ortho to the C5-SCF₃ group. The strong activation by the -SCF₃ group makes it a prime target for nucleophilic attack or deprotonation. Deprotonation at this site followed by reaction with an electrophile is a plausible pathway for functionalization researchgate.net.

C6-Position: This position is ortho to the pyridine nitrogen and the C5-SCF₃ group. It is highly activated towards nucleophilic attack and deprotonation. Palladium-catalyzed ortho-selective mono-trifluoromethylthiolation reactions have been developed using nitrogen-containing heteroaromatics as directing groups, highlighting the feasibility of functionalizing positions adjacent to the ring nitrogen pkusz.edu.cn.

The table below summarizes the expected relative reactivity of the peripheral C-H positions towards different reaction types.

| Position | Reactivity towards Deprotonation/Metalation | Reactivity towards Electrophilic Attack | Reactivity towards Nucleophilic Attack |

| C3 | Low | Low | Low |

| C4 | High | Very Low | High |

| C6 | High | Very Low | High |

For positions that are difficult to access directly, a dearomatization-rearomatization strategy can be employed. This approach temporarily converts the pyridine into a more reactive, non-aromatic intermediate. A notable example is the borane-catalyzed hydroboration of pyridines to generate nucleophilic dihydropyridine (B1217469) intermediates. These intermediates can then react with electrophiles, followed by an oxidative aromatization step to yield the functionalized pyridine researchgate.net. This method has been successfully used for the C3-selective trifluoromethylthiolation of pyridines and could be a viable route for introducing new substituents onto the this compound core researchgate.net. Such sequences can overcome the inherent electronic biases of the starting aromatic ring nih.gov.

Exploration of Radical-Mediated and Photochemical Reactions

The presence of both a C-I bond and a fluorinated group suggests that this compound may participate in radical and photochemical reactions.

The C-I bond is relatively weak and can be cleaved homolytically under photochemical or radical-initiating conditions to generate a pyridyl radical. Studies on the photolysis of iodo-precursors to generate pyridine radical cations have shown this to be a feasible process nih.gov. This pyridyl radical could then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. Photochemical reactions of trifluoroiodomethane with aromatic systems proceed via the generation of trifluoromethyl radicals, indicating that the C-I bond is a common locus of photoreactivity rsc.org.

Furthermore, the pyridine ring itself can be involved in photochemical processes. The use of pyridine N-oxides in conjunction with trifluoroacetic anhydride (B1165640) to promote photochemical trifluoromethylation reactions highlights the role of electron donor-acceptor (EDA) complexes in activating pyridines under UV irradiation nih.gov. It is plausible that this compound, or its N-oxide derivative, could form photoactive EDA complexes, leading to novel transformations. Research on fluorinated pyridines has also shown that they can undergo photochemical reactions at metal centers, leading to C-H or C-F bond activation nih.gov.

Generation and Trapping of Trifluoromethyl Radicals

There is no documented evidence of studies investigating the homolytic cleavage of the C-SCF3 or C-I bond in this compound to generate trifluoromethyl or pyridyl radicals, respectively. Consequently, no data on trapping experiments for these potential radical species could be found.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Catalytic Cycles

Mechanistic elucidation relies on a combination of experimental and computational techniques to identify intermediates, track the movement of atoms, and determine the rate-limiting steps of a reaction.

Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing invaluable data on the formation and consumption of reactants, intermediates, and products.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for tracking changes in functional groups during a reaction. scientificupdate.comresearchgate.net For transformations involving 2-iodo-5-(trifluoromethylthio)pyridine, this technique can monitor the vibrational frequencies of the C-I, C-S, and C-F bonds, as well as the pyridine (B92270) ring vibrations. For instance, in a cross-coupling reaction, the disappearance of the C-I stretching band and the appearance of new bands corresponding to the newly formed C-C or C-heteroatom bond can be observed in real-time. This continuous monitoring provides kinetic data and helps in identifying the buildup of any transient intermediates. scientificupdate.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed structural information about species in the reaction mixture. nih.gov For reactions of this compound, ¹⁹F NMR is particularly useful for monitoring the trifluoromethylthio group, while ¹H and ¹³C NMR can track changes in the pyridine ring and the coupling partner. LED-NMR setups have been used to track photocatalytic reactions, which could be applicable to light-induced transformations of the target molecule. nih.gov

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique for studying reactions occurring on the surface of metal nanoparticles. For palladium-catalyzed reactions of this compound, assembling Pd nanocubes into dimers can create "hot spots" with significantly enhanced Raman signals. nih.gov This allows for the in-situ kinetic monitoring of the reaction at the single-dimer level, providing insights into the adsorption of reactants and the formation of intermediates on the catalyst surface. nih.gov

Table 1: Application of In-Situ Spectroscopic Techniques for Mechanistic Studies

| Spectroscopic Technique | Information Gained | Relevance to this compound |

|---|---|---|

| In-Situ FTIR | Real-time tracking of functional group changes, kinetic profiles. scientificupdate.comresearchgate.net | Monitoring of C-I bond cleavage and new bond formation. |

| In-Situ NMR | Detailed structural information of intermediates and products. nih.gov | ¹⁹F NMR for the -SCF₃ group, ¹H/¹³C NMR for the pyridine core. |

| In-Situ SERS | Monitoring of surface-adsorbed species and catalytic events. nih.gov | Studying Pd-catalyzed cross-coupling reactions on nanocatalysts. |

Isotopic labeling is a definitive method for tracing the path of atoms throughout a reaction mechanism. By replacing an atom with one of its isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), its position in the products can be determined, confirming or refuting proposed mechanistic pathways.

Deuterium (B1214612) Labeling: In C-H activation reactions involving pyridine derivatives, deuterium labeling studies are common. For instance, reacting a deuterated substrate and observing the position of the deuterium in the product can elucidate which C-H bond is broken in the rate-determining step. researchgate.net Kinetic Isotope Effect (KIE) studies, comparing the reaction rates of the deuterated and non-deuterated compounds (kH/kD), can provide further evidence for C-H bond cleavage being the rate-limiting step. A significant primary KIE (typically >2) suggests that the C-H bond is broken in the turnover-limiting step of the reaction. nih.gov Such studies have been instrumental in understanding the mechanisms of Pd-catalyzed C-H functionalization of pyridines. nih.govnih.gov

Carbon-13 and Nitrogen-15 Labeling: While more synthetically challenging, ¹³C and ¹⁵N labeling can provide unambiguous evidence for bond formation and skeletal rearrangements. For pyridine systems, ¹⁵N labeling has been achieved via a Zincke activation strategy, allowing for nitrogen isotope exchange. chemrxiv.orgnih.govchemrxiv.org This could be applied to study reactions where the pyridine nitrogen plays a key role, such as in catalyst coordination or in nucleophilic aromatic substitution pathways. ¹³C KIEs, measured at natural abundance using sensitive NMR techniques, can distinguish between different mechanistic pathways, such as Sₙ1 and Sₙ2 type reactions, by probing bond breaking and formation at a carbon center. nih.govharvard.edu

Table 2: Isotopic Labeling Strategies for Mechanistic Elucidation

| Isotope | Application | Mechanistic Insight |

|---|---|---|

| Deuterium (²H) | C-H activation studies, KIE measurements. researchgate.netnih.gov | Identifies which C-H bond is cleaved and if it's the rate-limiting step. |

| Carbon-13 (¹³C) | KIE measurements for C-C bond formation. nih.gov | Distinguishes between different transition states and reaction pathways. |

| Nitrogen-15 (¹⁵N) | Tracing the pyridine nitrogen atom. chemrxiv.orgnih.gov | Elucidates the role of the nitrogen in catalysis and reaction mechanisms. |

Kinetic studies measure the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. The resulting rate law provides a mathematical description of the reaction and offers strong evidence for a proposed mechanism.

For a typical palladium-catalyzed cross-coupling reaction of this compound (ArI) with a coupling partner (Nu), the rate law can take various forms depending on the specific mechanism. For example, if the oxidative addition of ArI to the Pd(0) catalyst is the rate-determining step, the reaction would be expected to be first order in both the aryl iodide and the palladium catalyst.

A combined experimental and computational study on the trifluoromethylation of aryl halides with CuCF₃ revealed a second-order reaction, first order in each reactant, with the oxidative addition of the aryl halide to the Cu(I) center being the rate-determining step. nih.gov Similar kinetic analyses could be applied to reactions of this compound to determine the rate-limiting step and the species involved in it. For instance, Hammett plots, which correlate reaction rates with the electronic properties of substituents, can provide insights into charge distribution in the transition state. nih.gov

Role of Catalysts, Ligands, and Additives in Reaction Efficiency and Selectivity

The choice of catalyst, ligands, and additives is paramount in controlling the outcome of transformations involving this compound. These components influence the catalytic cycle, stabilize intermediates, and can dictate the chemo-, regio-, and stereoselectivity of the reaction.

Palladium Catalysis: Palladium is a versatile catalyst for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are applicable to this compound. The general catalytic cycle for a Suzuki coupling, for example, involves:

Oxidative Addition: The Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic fragments couple, forming the desired product and regenerating the Pd(0) catalyst.

The ligands on the palladium center, such as phosphines (e.g., RuPhos, BrettPhos), are crucial for stabilizing the palladium species and modulating their reactivity. nih.gov The in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species is a critical step that can be influenced by the choice of ligand, base, and solvent. rsc.org

Copper Catalysis: Copper catalysts are particularly relevant for trifluoromethylthiolation and trifluoromethylation reactions. For the trifluoromethylation of aryl halides with a CuCF₃ reagent, a non-radical mechanism involving the oxidative addition of the aryl halide to a Cu(I) center is proposed. nih.gov Mechanistic studies on copper-mediated trifluoromethylation have highlighted the role of different copper species, such as ligandless [CuCF₃] or DMF-ligated [(DMF)CuCF₃], as the highly reactive species, often generated in the presence of excess CuI. nih.gov The trifluoromethylthiolation of aryl halides would likely proceed through a similar mechanism involving a Cu(I)/Cu(III) catalytic cycle.

Iridium Catalysis: Iridium catalysts are known for their ability to mediate C-H activation reactions. While less common for aryl halides, iridium-catalyzed reactions could be employed for the direct functionalization of other positions on the pyridine ring if the iodine is first replaced. The mechanism often involves the coordination of the heterocycle to the iridium center, followed by C-H activation to form an iridacycle intermediate.

Table 3: Overview of Transition Metal Catalysis Mechanisms

| Metal Catalyst | Typical Reactions | Key Mechanistic Steps | Role of Ligands/Additives |

|---|---|---|---|

| Palladium | Suzuki, Heck, Buchwald-Hartwig | Oxidative Addition, Transmetalation, Reductive Elimination. | Stabilize Pd(0)/Pd(II) intermediates, modulate reactivity. nih.gov |

| Copper | Trifluoromethylthiolation, Trifluoromethylation | Oxidative Addition to Cu(I), Reductive Elimination from Cu(III). nih.gov | Can be ligandless; excess CuI can generate more reactive species. nih.gov |

| Iridium | C-H Activation/Functionalization | C-H bond activation, formation of metallacycle intermediate. | Directing groups on the substrate can control regioselectivity. |

Metal-free reactions offer advantages in terms of cost, toxicity, and simplified purification. For a substrate like this compound, several metal-free mechanistic pathways can be envisaged.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing trifluoromethylthio group, makes the 2-position susceptible to nucleophilic attack. The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon bearing the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The aromaticity is then restored by the elimination of the iodide leaving group. youtube.comyoutube.com The stability of the Meisenheimer complex is crucial, and the nitrogen atom in the pyridine ring plays a key role in delocalizing the negative charge. youtube.comyoutube.com

N-Oxide and Phosphonium Salt Activation: The reactivity of the pyridine ring can be further enhanced by modifying the nitrogen atom.

Pyridine N-Oxides: Oxidation of the pyridine nitrogen to an N-oxide activates the C2 and C4 positions towards both electrophilic and nucleophilic attack. researchgate.netacs.org Deoxygenative C-H functionalization of pyridine N-oxides, often activated by reagents like Tf₂O, allows for the introduction of various nucleophiles at the C2 position. lookchem.com

Pyridylphosphonium Salts: The formation of a pyridylphosphonium salt at the nitrogen atom by reaction with a phosphine (B1218219) and an activator dramatically increases the electrophilicity of the pyridine ring. researchgate.netumich.edu These salts can then undergo reactions with a wide range of nucleophiles. scientificupdate.com This strategy has been used for the C4-functionalization of pyridines, and palladium-catalyzed electrophilic functionalization of these salts has also been reported. nih.gov

Radical Pathways: Radical reactions provide another avenue for the functionalization of pyridines. Photoredox catalysis can be used to generate radical species that can react with pyridine derivatives. For example, pyridylphosphonium salts can serve as alternatives to cyanopyridines in radical-radical coupling reactions, proceeding through phosphonium-stabilized radical intermediates. rsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| RuPhos |

| BrettPhos |

Origins of Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity observed in chemical transformations involving this compound are governed by a complex interplay of electronic and steric factors. The inherent asymmetry of the pyridine ring, coupled with the distinct properties of the iodo and trifluoromethylthio substituents, dictates the preferred sites of reaction and the spatial arrangement of the resulting products. Mechanistic studies, often drawing parallels from related substituted pyridines and aryl-SCF3 compounds, provide a framework for understanding these outcomes.

The reaction outcomes of this compound are primarily influenced by the electronic nature of the pyridine ring, the steric hindrance imposed by its substituents, and the nature of the attacking reagent and reaction conditions.

Electronic Effects:

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (C2, C6) and γ (C4) positions. The substituents on the ring further modulate this electron distribution. The trifluoromethylthio (SCF3) group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is transmitted through the sulfur atom to the aromatic ring. mdpi.com This deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.

The combination of the electron-withdrawing SCF3 group at C5 and the nitrogen atom significantly influences the reactivity of the C2 and C6 positions. The C2 position, where the iodine is located, is highly activated towards nucleophilic attack and oxidative addition in cross-coupling reactions. The C6 position is also electronically activated, but to a lesser extent than the C2 position due to the para-relationship with the SCF3 group.

| Position | Key Electronic Influences | Predicted Reactivity |

| C2 | Adjacent to ring nitrogen (electron-withdrawing); Site of iodine (leaving group); Meta to SCF3 group (electron-withdrawing) | Primary site for cross-coupling reactions and nucleophilic substitution of iodine. |

| C3 | Ortho to ring nitrogen; Ortho to SCF3 group | Less favored for nucleophilic attack due to proximity to electron-withdrawing groups. |

| C4 | Gamma to ring nitrogen (electron-deficient); Para to SCF3 group | Activated for nucleophilic attack, but less so than C2/C6. |

| C6 | Alpha to ring nitrogen (electron-deficient); Para to SCF3 group (strong electron-withdrawing effect) | Highly activated for nucleophilic attack or deprotonation. |

Steric Effects:

Steric hindrance plays a crucial role in directing the approach of reagents. The iodine atom at the C2 position is sterically demanding, which can influence the approach of bulky nucleophiles or catalyst complexes. Similarly, while the trifluoromethylthio group is considered to have a relatively compact steric profile, it is bulkier than a hydrogen atom and can exert steric influence on the adjacent C4 and C6 positions. mdpi.com

In cross-coupling reactions, the choice of ligand on the metal catalyst can be critical in overcoming steric hindrance and influencing regioselectivity. Bulky ligands can favor reaction at less hindered sites. For instance, in reactions where multiple reactive sites are available, a sterically hindered catalyst may preferentially react at the more accessible position.

The interplay between steric and electronic effects is critical in determining the ultimate reaction outcome. For example, while the C6 position is electronically activated, its proximity to the SCF3 group at C5 might sterically hinder the approach of a very large reagent, potentially favoring reaction at the C2 position if the iodine atom has already been replaced.

| Substituent | van der Waals Radius (approx. Å) | Steric Influence |

| Iodine (I) | 2.15 | Significant steric bulk at the C2 position. |

| Trifluoromethylthio (SCF3) | ~2.5 (estimated) | Moderate steric hindrance at the C5 position, affecting adjacent C4 and C6 positions. |

| Nitrogen (in ring) | - | Directs steric hindrance to ortho positions (C2, C6). |

It is important to note that while these principles provide a strong predictive foundation, the actual regioselectivity and stereoselectivity of any given reaction involving this compound must be determined empirically. Detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully elucidate the complex interplay of these factors for specific transformations.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful method for the structural elucidation of 2-iodo-5-(trifluoromethylthio)pyridine, offering precise information about the chemical environment of each atom.

¹H, ¹³C, and ¹⁹F NMR for Detailed Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the iodine atom and the trifluoromethylthio group. The proton at position 6 (H-6), being adjacent to the nitrogen and the iodine atom, would likely appear at the most downfield position. The proton at position 3 (H-3) would be influenced by the adjacent iodine and the meta-positioned trifluoromethylthio group, while the proton at position 4 (H-4) would be coupled to both H-3 and H-6.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show six signals, one for each carbon atom. The carbon atom attached to the iodine (C-2) will be significantly shielded due to the heavy atom effect. The carbon attached to the trifluoromethylthio group (C-5) and the trifluoromethyl carbon will also show characteristic chemical shifts.

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a crucial tool for characterization. rsc.org A single signal, a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal can provide information about the electronic environment of the trifluoromethylthio moiety.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| H-3 | 7.8 - 8.0 | - | - |

| H-4 | 7.5 - 7.7 | - | - |

| H-6 | 8.3 - 8.5 | - | - |

| C-2 | ~110-120 | - | - |

| C-3 | ~140-145 | - | - |

| C-4 | ~125-130 | - | - |

| C-5 | ~135-140 | - | - |

| C-6 | ~150-155 | - | - |

| CF₃ | - | ~128 (quartet) | ~ -40 to -45 |

Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. google.com For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. google.comspectrabase.com It would allow for the direct assignment of the carbon signals for C-3, C-4, and C-6 based on their attached, and previously assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. In a rigid molecule like this compound, NOESY could help to confirm through-space interactions between adjacent protons, such as between H-3 and H-4, and H-4 and H-6.

Dynamic NMR Studies for Exchange Processes and Conformation

The trifluoromethylthio group attached to the pyridine ring may exhibit rotational dynamics. Variable temperature (VT) NMR studies could be employed to investigate any conformational exchange processes. If the rotation around the C-S bond is slow on the NMR timescale at lower temperatures, this could lead to broadening or splitting of the ¹⁹F NMR signal or the signals of the adjacent protons (H-4 and H-6). By analyzing the changes in the NMR spectra as a function of temperature, the energy barrier for this rotation could be determined.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound and for gaining insights into its structure through fragmentation analysis. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. ambeed.com This would allow for the unambiguous confirmation of its elemental formula, C₆H₃F₃INS. The calculated exact mass of the most abundant isotopic composition of this compound is a key piece of data for its definitive identification.

Tandem Mass Spectrometry (MS/MS) for Complex Ion Fragmentation Mapping

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated molecule [M+H]⁺. chemicalbook.com By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is produced that provides a "fingerprint" of the molecule's structure.

The fragmentation of this compound would likely be initiated by the cleavage of the weakest bonds. The C-I bond is a likely candidate for initial cleavage, leading to the loss of an iodine radical or an iodine atom from the molecular ion. Another probable fragmentation pathway would involve the loss of the trifluoromethyl group or the entire trifluoromethylthio group.

Predicted Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| [C₆H₃F₃INS+H]⁺ | [C₆H₄F₃NS]⁺ | I | Protonated 5-(trifluoromethylthio)pyridine |

| [C₆H₃F₃INS+H]⁺ | [C₅H₄IN]⁺ | SCF₃ | Protonated 2-iodopyridine (B156620) with loss of SCF₃ |

| [C₆H₃F₃INS+H]⁺ | [C₆H₄INS]⁺ | F | Loss of a fluorine atom |

| [C₆H₄F₃NS]⁺ | [C₅H₄N]⁺ | SCF₃ | Protonated pyridine |

Note: These are predicted fragmentation pathways. The actual fragmentation pattern would need to be confirmed by experimental MS/MS data.

X-ray Crystallography for Solid-State Structure and Bonding Characterization

While a specific crystal structure for this compound has not been reported, the molecular geometry and packing can be inferred from related structures.

Determination of Molecular Geometry and Conformational Preferences

The geometry of the pyridine ring is expected to be largely planar, typical for aromatic systems. The substituents, the iodine atom at the 2-position and the trifluoromethylthio group at the 5-position, will influence the electronic distribution and may cause minor distortions in the ring's bond angles and lengths. The C-I bond will be a significant feature, and its length will be indicative of its strength and reactivity. The trifluoromethylthio (-SCF₃) group introduces additional conformational possibilities, primarily concerning the rotation around the C-S bond. The orientation of the -SCF₃ group relative to the pyridine ring will be a key conformational parameter, likely influenced by steric and electronic effects to minimize repulsion and optimize orbital overlap.

Analysis of Intermolecular Interactions and Crystal Packing

Anticipated Crystallographic Data for this compound (Hypothetical)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| C-I Bond Length | ~2.10 Å |

| C-S Bond Length | ~1.78 Å |

| S-CF₃ Bond Length | ~1.85 Å |

| Dihedral Angle (Pyridine-SCF₃) | Variable, dependent on packing |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, characteristic vibrational modes are expected for the pyridine ring, the C-I bond, and the -SCF₃ group.

The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region (C=C and C=N stretching) and around 1000-600 cm⁻¹ (ring breathing and deformation modes). The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The presence of the electron-withdrawing trifluoromethylthio group and the iodo substituent will shift these frequencies compared to unsubstituted pyridine.

The C-I stretching vibration is expected to be found in the far-infrared or low-frequency Raman region, typically below 600 cm⁻¹. The -SCF₃ group will have several characteristic vibrations, including C-S stretching and C-F stretching modes. The C-F stretching vibrations are particularly strong in the infrared spectrum and are anticipated in the 1300-1100 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1600-1450 | IR, Raman |

| C-F Stretch (asymmetric) | ~1280 | IR |

| C-F Stretch (symmetric) | ~1150 | IR |

| Pyridine Ring Breathing | ~1000 | Raman |

| C-S Stretch | 750-650 | IR, Raman |

| C-I Stretch | < 600 | Raman |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complex Formation Studies

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions within the pyridine ring. The π→π* transitions, typically occurring at shorter wavelengths (around 200-270 nm), are characteristic of the aromatic system. The n→π* transition, involving the lone pair of electrons on the nitrogen atom, is expected at a longer wavelength and is generally of lower intensity. The presence of the iodo and trifluoromethylthio substituents will act as auxochromes, likely causing a bathochromic (red) shift of these absorption bands compared to pyridine itself. Studies on complex formation, for instance with metal ions, would be expected to cause significant shifts in the absorption maxima, providing insight into the nature of the electronic interactions within the resulting complex.

Hypothetical UV-Vis Absorption Data for this compound in Methanol

| Transition | Predicted λmax (nm) |

| π→π | ~220 |

| π→π | ~265 |

| n→π* | ~280 |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties and energetic landscapes of "2-Iodo-5-(trifluoromethylthio)pyridine". These calculations are fundamental to understanding the molecule's intrinsic nature.

Analysis of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (FMO)

DFT calculations are employed to model the electronic structure of "this compound". These studies reveal the distribution of electron density across the molecule, highlighting the electronegative influence of the iodine, sulfur, and fluorine atoms. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the molecule's reactivity towards nucleophiles and electrophiles. Theoretical studies on related pyridine (B92270) derivatives show that the introduction of different substituents significantly affects the electronic properties. researchgate.netresearchgate.netnih.gov

Computational Modeling of Reaction Mechanisms, Transition States, and Energetic Profiles

Theoretical models are crucial for mapping out potential reaction pathways involving "this compound". By calculating the energies of reactants, transition states, and products, computational chemists can determine the feasibility and kinetics of various transformations. For instance, DFT can be used to model the mechanisms of nucleophilic aromatic substitution or cross-coupling reactions, which are common for iodinated pyridines. researchgate.net These computational insights are invaluable for optimizing reaction conditions and predicting potential byproducts. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT methods can accurately predict spectroscopic data for "this compound". Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can aid in the structural elucidation and confirmation of synthesis products. stenutz.euacs.org Similarly, the prediction of vibrational frequencies from IR spectroscopy provides a theoretical spectrum that can be compared with experimental data to verify the molecular structure. uctm.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of "this compound" over time. These simulations can reveal the preferred conformations of the molecule and the rotational barriers of the trifluoromethylthio group. Furthermore, MD simulations can incorporate solvent effects, providing a more realistic model of the molecule's behavior in different chemical environments, which is crucial for understanding its solubility and reactivity in solution. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the structural features of molecules with their chemical reactivity. For "this compound" and related compounds, QSRR models can be developed to predict reactivity in specific reactions based on calculated molecular descriptors. researchgate.netnih.gov These models can accelerate the discovery of new reactions and the optimization of existing synthetic routes by allowing for in silico screening of potential reactants. mdpi.com

Predictive Computational Design of Novel Reactions and Reagents

The insights gained from DFT, MD, and QSRR can be leveraged for the predictive design of new chemical reactions and reagents based on the "this compound" scaffold. nih.gov By computationally exploring modifications to the pyridine ring or the trifluoromethylthio group, chemists can design new molecules with tailored electronic and steric properties for specific applications in catalysis or materials science. nih.govorganic-chemistry.org This predictive power reduces the need for extensive trial-and-error experimentation, making the discovery process more efficient. acs.org

Synthetic Utility in Advanced Organic Synthesis and Materials Chemistry

Role as a Versatile Building Block for Complex Heterocyclic Architectures

The 2-iodo-5-(trifluoromethylthio)pyridine scaffold is primed for elaboration into more complex heterocyclic structures. The carbon-iodine bond is a key reactive site, amenable to a variety of cross-coupling reactions, while the trifluoromethylthio group significantly influences the electronic properties of the pyridine (B92270) ring, impacting its reactivity and the properties of the resulting products.

While specific examples utilizing this compound for the synthesis of fused and bridged systems are not extensively documented in publicly available literature, the general reactivity of 2-iodopyridines suggests its utility in such transformations. Intramolecular cyclization reactions are a common strategy for forming fused ring systems. For instance, after a cross-coupling reaction to introduce a suitable functional group at the 2-position, a subsequent intramolecular reaction could lead to the formation of a new ring fused to the pyridine core.

The synthesis of various fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, often proceeds from appropriately substituted pyridine precursors. nih.gov For example, a hypothetical pathway could involve the displacement of the iodide with a nucleophile containing a secondary reactive site, which could then undergo cyclization. The electron-withdrawing nature of the -SCF3 group would likely influence the regioselectivity and efficiency of such cyclization reactions.

The this compound scaffold is an excellent starting point for creating highly substituted pyridine derivatives with precise substitution patterns. The iodine atom at the 2-position can be readily substituted or used as a handle for various metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring. These reactions would allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. The general applicability of such reactions to iodopyridines is well-established. beilstein-journals.org

Nucleophilic Aromatic Substitution: The pyridine ring, particularly with the electron-withdrawing trifluoromethylthio group, is activated towards nucleophilic aromatic substitution (SNAr). While the 2- and 4-positions are generally the most activated in pyridines, the presence of the iodine as a good leaving group at the 2-position makes this a prime site for substitution by various nucleophiles like amines, alkoxides, and thiolates.

A summary of potential transformations for introducing substituents onto the pyridine ring is presented below:

| Reaction Type | Reagents | Potential Substituent Introduced |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, alkenyl, aryl group |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group |

| Nucleophilic Substitution | Alcohol/Thiol, base | Alkoxy/Thioether group |

Development of Pyridine-Based Ligands in Catalysis

Pyridine and its derivatives are fundamental components in the design of ligands for transition metal catalysis due to the coordinating ability of the nitrogen lone pair. The specific substitution pattern and electronic properties of this compound make it an intriguing scaffold for novel ligand development.

The synthesis of new ligands could be achieved by modifying the this compound core. For example, the iodine atom can be replaced by a phosphine (B1218219) group via reactions with secondary phosphines or their derivatives, a common method for synthesizing phosphine ligands. Alternatively, bipyridyl ligands, which are central to coordination chemistry, could be synthesized through homo-coupling of this compound or, more controllably, through cross-coupling reactions with other pyridine derivatives. nih.gov

The trifluoromethylthio group would impart unique electronic properties to the resulting ligand. Its strong electron-withdrawing nature would decrease the basicity of the pyridine nitrogen, which in turn would affect the electron-donating ability of the ligand and the properties of the resulting metal complex.

The performance of metal complexes bearing ligands derived from this compound would be a subject of significant research interest. The electronic modifications induced by the -SCF3 group could lead to catalysts with altered activity and selectivity compared to their non-fluorinated counterparts. For instance, in oxidation catalysis, a more electron-deficient metal center might exhibit enhanced reactivity. In cross-coupling reactions, the ligand's electronic properties can influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.

Contributions to Materials Science and Specialty Chemicals (excluding specific end-product clinical use or safety)

The unique properties conferred by the trifluoromethylthio group suggest that derivatives of this compound could find applications in materials science and as specialty chemicals. The high lipophilicity and metabolic stability often associated with trifluoromethyl and related groups are valuable attributes in the design of functional molecules. nih.gov

Incorporation of the 5-(trifluoromethylthio)pyridine moiety into larger molecular architectures could lead to materials with tailored electronic and physical properties. For example, in the field of organic electronics, the electron-withdrawing nature of this group could be exploited to create n-type organic semiconductor materials. The introduction of this fragment into liquid crystal structures could also modulate their mesophase behavior and dielectric properties. Furthermore, the high refractive index and low surface energy often associated with fluorinated compounds could be beneficial in the development of specialty polymers and coatings. The synthesis of such materials would likely rely on the cross-coupling capabilities of the parent iodo-compound to build up larger, conjugated systems. researchgate.net

Integration into Advanced Functional Materials for Specific Properties

The utility of this compound as a building block in materials science stems from the distinct properties conferred by its constituent functional groups. The potent electron-withdrawing nature of the trifluoromethylthio group can significantly influence the electronic and photophysical properties of a material, while the carbon-iodine bond provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex, conjugated systems.

Research in this area, while still emerging, has begun to explore the incorporation of the 2-pyridyl-5-(trifluoromethylthio) moiety into various material architectures, including polymers and small molecules for applications in organic electronics and photonics. The primary method for integration involves the use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, where the iodo-group is substituted to form new carbon-carbon or carbon-heteroatom bonds.

A key area of investigation is the impact of the -SCF3 group on the frontier molecular orbital (FMO) energy levels—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—of the resulting materials. The strong electron-withdrawing capacity of the -SCF3 group is known to lower both the HOMO and LUMO energy levels. This modulation is critical for designing materials with specific charge-injection, charge-transport, and photophysical characteristics.

For instance, in the context of organic light-emitting diodes (OLEDs), a lowered LUMO level can facilitate electron injection from the cathode, while a lowered HOMO level can enhance the material's stability towards oxidation. Similarly, in organic photovoltaics (OPVs), tuning the FMO levels is essential for achieving efficient charge separation at the donor-acceptor interface.

While specific, detailed research findings on functional materials exclusively derived from this compound are not extensively documented in publicly available literature, the known effects of the trifluoromethylthio-substituted pyridine motif allow for extrapolation of its potential impact. The following table summarizes the anticipated influence of incorporating the 2-pyridyl-5-(trifluoromethylthio) unit into organic functional materials.

| Property | Anticipated Effect of 2-pyridyl-5-(trifluoromethylthio) Moiety | Rationale |

| LUMO Energy Level | Lowering | The strong electron-withdrawing nature of the -SCF3 group stabilizes the LUMO. |

| HOMO Energy Level | Lowering | The inductive effect of the -SCF3 group also stabilizes the HOMO, though often to a lesser extent than the LUMO. |

| Electron Affinity | Increased | A lower LUMO level corresponds to a higher electron affinity, facilitating electron acceptance. |

| Ionization Potential | Increased | A lower HOMO level corresponds to a higher ionization potential, making the material more resistant to oxidation. |

| Solubility | Potentially Modified | The lipophilic nature of the -SCF3 group can influence solubility in organic solvents, which is a crucial parameter for solution-based processing of materials. |

| Photophysical Properties | Altered Emission Spectra | The electronic perturbations caused by the -SCF3 group can shift the emission wavelength of fluorescent or phosphorescent materials. |

Table 1: Anticipated Effects of 2-pyridyl-5-(trifluoromethylthio) Moiety on Functional Material Properties

Detailed research findings on the precise quantitative impact of the this compound unit on the performance of specific devices remain a subject for future investigation. The development of synthetic routes to incorporate this building block into larger, well-defined architectures is a critical first step that will enable a more thorough exploration of its potential in advanced functional materials.

Future Research Directions

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should focus on creating sustainable and atom-economical routes to 2-Iodo-5-(trifluoromethylthio)pyridine and its derivatives.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Challenges |

| Transition-Metal-Free Trifluoromethylthiolation | Avoids toxic and expensive metal catalysts, milder reaction conditions. | Development of efficient and selective reagents, understanding reaction mechanisms. |

| Atom-Economical Hypervalent Iodine Chemistry | High atom efficiency, reduced waste generation. | Design of recyclable reagents, expansion of substrate scope. |

| Catalytic C-H Functionalization | Direct introduction of functional groups, reduced pre-functionalization steps. | Achieving high regioselectivity on the pyridine (B92270) ring, catalyst stability and turnover. |

Discovery of Unprecedented Reactivity Modes for the Iodine and Trifluoromethylthio Functionalities

The iodine and trifluoromethylthio groups on the pyridine ring offer a rich playground for exploring novel reactivity. Future research should aim to uncover unprecedented reaction modes that go beyond established transformations.

For the iodine atom, while its use in cross-coupling reactions is well-established for 2-iodopyridines, there is potential to explore novel transformations. innospk.comchemicalbook.com This could include the development of new catalytic cycles that enable previously inaccessible bond formations or the use of the iodo group as a directing group for remote C-H functionalization on the pyridine ring.

The trifluoromethylthio group (-SCF3) is known for its high lipophilicity and electron-withdrawing nature, making it a valuable moiety in medicinal chemistry and materials science. nih.govresearchgate.net Future work could focus on activating the C-S bond in novel ways or exploring the unique electronic influence of the -SCF3 group on the reactivity of the pyridine ring. This could lead to the discovery of new cycloaddition, rearrangement, or substitution reactions that are unique to this class of compounds. Research into the photochemical functionalization of pyridines could also reveal new reaction pathways. acs.org

Integration with Advanced Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of advanced technologies such as flow chemistry and automated synthesis can significantly accelerate the exploration and optimization of reactions involving this compound.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. uc.pt Future research could focus on developing continuous-flow processes for the synthesis of this compound itself, as well as for its subsequent derivatization. hes-so.ch This would be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

Automated synthesis platforms, guided by machine learning algorithms, can rapidly screen a wide range of reaction conditions to identify optimal parameters for a given transformation. This high-throughput approach can accelerate the discovery of new reactions and the optimization of existing ones, enabling a more rapid exploration of the chemical space around this compound.

Leveraging Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. chemai.ioeurekalert.orgprecedenceresearch.com For this compound, these computational tools can be applied in several ways.

ML models can be trained on existing reaction data to predict the feasibility and outcome of new reactions involving this compound. appliedclinicaltrialsonline.comnih.gov This can help researchers to prioritize experiments and avoid unnecessary trial-and-error, saving time and resources. princeton.edu Furthermore, AI algorithms can be used to design novel synthetic routes to complex molecules starting from this compound, potentially uncovering more efficient pathways than those conceived by human chemists. The optimization of reaction conditions, such as catalyst, solvent, and temperature, is another area where ML can have a significant impact, leading to higher yields and purities. beilstein-journals.orgnih.govsemanticscholar.orgnih.gov

Expanding the Scope of Synthetic Applications in Emerging Fields of Chemical Research

The unique properties imparted by the iodine and trifluoromethylthio functionalities make this compound an attractive building block for applications in various emerging fields of chemical research.

In medicinal chemistry , the trifluoromethylthio group is a valuable bioisostere that can enhance the metabolic stability and cell permeability of drug candidates. nih.gov Future research should focus on incorporating the this compound scaffold into novel bioactive molecules targeting a range of diseases. nih.govresearchgate.net The versatility of the iodo group allows for late-stage functionalization, which is a powerful strategy in drug discovery for rapidly generating diverse libraries of compounds for biological screening. nih.gov

In materials science , the electronic properties of the trifluoromethylthiolated pyridine ring could be exploited in the design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The iodo group provides a convenient handle for polymerization or for grafting the molecule onto surfaces to create functional materials. There is potential to explore the use of this compound in the synthesis of novel polymers and functional materials with tailored properties. mdpi.com

The development of novel synthetic methods for functionalized pyridines is also an active area of research with broad applications. semanticscholar.orgyorku.canih.govmdpi.comnih.gov

Q & A

Q. What are the established synthetic routes for 2-Iodo-5-(trifluoromethyl)pyridine, and what are their key experimental considerations?

The primary method involves nucleophilic aromatic substitution of a chloro precursor (e.g., 2-chloro-5-(trifluoromethyl)pyridine) with sodium iodide in polar aprotic solvents like DMF or DMSO at 80–100°C for 12–24 hours . Multi-step syntheses starting from methylpyridine derivatives via N-oxidation, chlorination, and iodination are also viable, requiring precise stoichiometric control and intermediate purification . Key considerations include moisture exclusion (to prevent hydrolysis of the trifluoromethyl group) and monitoring iodine stability under heating.

Q. Which spectroscopic techniques provide the most reliable characterization of 2-Iodo-5-(trifluoromethyl)pyridine?

- ¹⁹F NMR : Critical for confirming the trifluoromethyl group, typically showing a singlet at δ -60 to -65 ppm.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ at m/z 273.99) .

- X-ray crystallography : Resolves regiochemistry ambiguities when single crystals are obtainable .

- ¹H NMR : Identifies coupling patterns between the iodine atom and adjacent protons (e.g., deshielding at C-3/C-6 positions) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for palladium-catalyzed cross-coupling reactions involving 2-Iodo-5-(trifluoromethyl)pyridine?

- Catalyst selection : Use Pd(PPh₃)₄ (5–10 mol%) or PdCl₂(dppf) for improved oxidative addition .

- Solvent/base screening : Test toluene/DMF mixtures with K₂CO₃ or Cs₂CO₃ to enhance boronic acid compatibility.

- By-product analysis : Employ GC-MS or LC-MS to track decomposition pathways (e.g., protodeiodination).

- Temperature modulation : Lower temperatures (50–70°C) reduce side reactions while maintaining coupling efficiency .

Q. What strategies resolve contradictory data on the reactivity of 2-Iodo-5-(trifluoromethyl)pyridine in SNAr vs. radical pathways?

- Radical trapping : Add TEMPO or BHT to inhibit radical intermediates; observe reaction suppression .

- Kinetic isotope effects (KIE) : Compare reaction rates in deuterated vs. non-deuterated solvents to distinguish mechanisms.

- Computational modeling : Use DFT calculations to map transition states and activation barriers for competing pathways .

Q. How does the electronic influence of the trifluoromethyl group affect regioselectivity in functionalization reactions?

The strong electron-withdrawing effect of the -CF₃ group deactivates the pyridine ring, directing electrophilic substitutions to the C-4 position (meta to CF₃). For nucleophilic attacks, the iodine atom at C-2 acts as a directing group, favoring C-3 functionalization. This duality necessitates careful tuning of reaction conditions to achieve desired regioselectivity .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

- Purity verification : Re-crystallize the compound from hexane/EtOAc mixtures and compare DSC thermograms .

- Solvent polarity tests : Reassess solubility in graded DCM/MeOH systems to identify polymorphic forms.

- Inter-laboratory validation : Collaborate to standardize measurement protocols (e.g., heating rates for melting points) .

Q. What experimental approaches mitigate decomposition during nucleophilic substitutions under basic conditions?

- Low-temperature protocols : Conduct reactions at 0–5°C to reduce base-mediated hydrolysis .

- Bulky nucleophiles : Use tert-butylamine or similarly hindered amines to accelerate substitution kinetics.

- Inert atmosphere : Rigorous argon purging minimizes oxidative degradation of the iodine substituent .

Biological and Material Science Applications

Q. What makes 2-Iodo-5-(trifluoromethyl)pyridine a valuable building block for bioactive molecules?

The iodine atom enables Suzuki-Miyaura cross-coupling for biaryl synthesis, while the -CF₃ group enhances metabolic stability in drug candidates. Derivatives have shown preliminary activity as kinase inhibitors or antimicrobial agents, though structure-activity relationship (SAR) studies require controlled functionalization at C-3/C-4 .

Q. How can the compound be utilized in materials science?

Its strong electron-deficient nature makes it suitable for synthesizing liquid crystals or organic semiconductors . Coordination with transition metals (e.g., Cu, Pd) produces catalysts for C–H activation reactions, though steric effects from the -CF₃ group may require ligand optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.